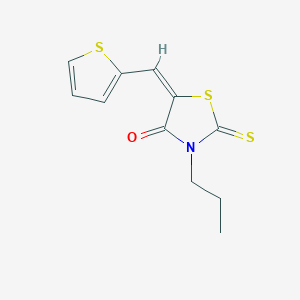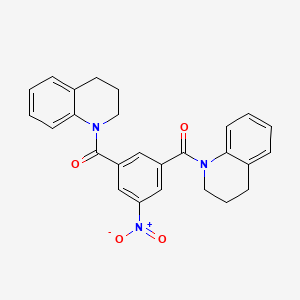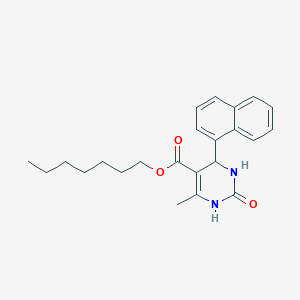![molecular formula C18H18N4OS B11672525 2-[(1-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B11672525.png)
2-[(1-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(1Z)-1-phenylethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-甲基-1H-1,3-苯并二氮杂䓬-2-YL)硫代]-N’-[(1Z)-1-苯基亚乙基]乙酰肼是一种复杂的有机化合物,具有苯并二氮杂䓬环、硫代基团和乙酰肼部分。
准备方法
合成路线和反应条件
2-[(1-甲基-1H-1,3-苯并二氮杂䓬-2-YL)硫代]-N’-[(1Z)-1-苯基亚乙基]乙酰肼的合成通常涉及多个步骤:
苯并二氮杂䓬环的形成: 第一步涉及苯并二氮杂䓬环的合成,可以通过邻苯二胺与甲酸或其衍生物的缩合反应来实现。
硫代基团的引入: 硫代基团通过亲核取代反应引入,其中合适的硫醇与苯并二氮杂䓬衍生物反应。
乙酰肼部分的形成: 乙酰肼部分通过乙酸酰肼与合适的醛或酮反应合成。
最终偶联反应: 最后一步涉及苯并二氮杂䓬-硫代中间体与乙酰肼衍生物在适当条件下偶联,例如在乙醇中回流并加入催化量的酸。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产率和纯度。这可能包括使用连续流动反应器、催化剂的高通量筛选以及先进的纯化技术,例如重结晶和色谱法。
化学反应分析
反应类型
2-[(1-甲基-1H-1,3-苯并二氮杂䓬-2-YL)硫代]-N’-[(1Z)-1-苯基亚乙基]乙酰肼可以进行各种化学反应,包括:
氧化: 硫代基团可以使用氧化剂如过氧化氢或间氯过氧苯甲酸氧化为亚砜或砜。
还原: 该化合物可以使用还原剂如硼氢化钠或氢化铝锂还原,这可能会影响酰肼部分。
取代: 苯并二氮杂䓬环可以进行亲电取代反应,在特定位置引入各种官能团。
常用试剂和条件
氧化: 过氧化氢、间氯过氧苯甲酸,在温和至中等条件下。
还原: 硼氢化钠、氢化铝锂,通常在无水溶剂中。
取代: 卤素、硝化剂等亲电试剂,在受控的温度和溶剂条件下。
主要产物
氧化产物: 亚砜、砜。
还原产物: 还原的酰肼衍生物。
取代产物: 官能化的苯并二氮杂䓬衍生物。
科学研究应用
2-[(1-甲基-1H-1,3-苯并二氮杂䓬-2-YL)硫代]-N’-[(1Z)-1-苯基亚乙基]乙酰肼在科学研究中有几个应用:
药物化学: 作为药效团在设计针对特定酶或受体的新药中的潜在用途。
生物学研究: 研究其生物活性,包括抗菌、抗真菌和抗癌特性。
材料科学: 用于合成具有独特电子或光学特性的新型材料。
化学生物学: 研究其与生物分子的相互作用,有助于理解生化途径。
作用机理
2-[(1-甲基-1H-1,3-苯并二氮杂䓬-2-YL)硫代]-N’-[(1Z)-1-苯基亚乙基]乙酰肼的作用机理涉及其与特定分子靶标的相互作用。苯并二氮杂䓬环可以插入 DNA,而硫代和酰肼基团可以与蛋白质或酶上的亲核位点形成共价键。这种双重相互作用会破坏正常的细胞功能,从而导致该化合物的生物学效应。
作用机制
The mechanism of action of 2-[(1-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, while the sulfanyl and hydrazide groups can form covalent bonds with nucleophilic sites on proteins or enzymes. This dual interaction can disrupt normal cellular functions, leading to the compound’s biological effects.
相似化合物的比较
类似化合物
- 2-[(1-甲基-1H-1,3-苯并二氮杂䓬-2-YL)硫代]乙酸
- 3-甲基-2-(((1-甲基-1H-苯并咪唑-2-基)磺酰基)甲基)喹唑啉-4(3H)-酮
- 2-(4-{[4-甲基-6-(1-甲基-1H-1,3-苯并二氮杂䓬-2-基)-2-丙基-1H-1,3-苯并二氮杂䓬-1-基]甲基}苯基)苯甲酸
独特性
2-[(1-甲基-1H-1,3-苯并二氮杂䓬-2-YL)硫代]-N’-[(1Z)-1-苯基亚乙基]乙酰肼因其结合了苯并二氮杂䓬环、硫代基团和乙酰肼部分而独一无二。这种独特的结构使其能够与多种生物靶标相互作用,使其成为各种应用的多功能化合物。
属性
分子式 |
C18H18N4OS |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C18H18N4OS/c1-13(14-8-4-3-5-9-14)20-21-17(23)12-24-18-19-15-10-6-7-11-16(15)22(18)2/h3-11H,12H2,1-2H3,(H,21,23)/b20-13- |
InChI 键 |
QKLIKYTUJFDXLZ-MOSHPQCFSA-N |
手性 SMILES |
C/C(=N/NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=CC=C3 |
规范 SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-10-(3-chlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11672447.png)

![4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11672459.png)
![2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11672466.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672481.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11672485.png)

![2-{[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11672495.png)

![N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B11672515.png)
![{3-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11672519.png)


